3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one 3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0827899
InChI: InChI=1S/C17H12Br2O4/c1-23-12-5-2-10(3-6-12)4-7-15(20)13-8-11(18)9-14(19)17(22)16(13)21/h2-9H,1H3,(H,21,22)/b7-4+
SMILES: COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br
Molecular Formula: C17H12Br2O4
Molecular Weight: 440.1 g/mol

3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

CAS No.:

Cat. No.: VC0827899

Molecular Formula: C17H12Br2O4

Molecular Weight: 440.1 g/mol

* For research use only. Not for human or veterinary use.

3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one -

Specification

Molecular Formula C17H12Br2O4
Molecular Weight 440.1 g/mol
IUPAC Name 3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one
Standard InChI InChI=1S/C17H12Br2O4/c1-23-12-5-2-10(3-6-12)4-7-15(20)13-8-11(18)9-14(19)17(22)16(13)21/h2-9H,1H3,(H,21,22)/b7-4+
Standard InChI Key SHRVGFCWYAYFEV-QPJJXVBHSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br
SMILES COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

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